N,N'-Bis(2-mercaptobenzoyl)hydrazide

Description

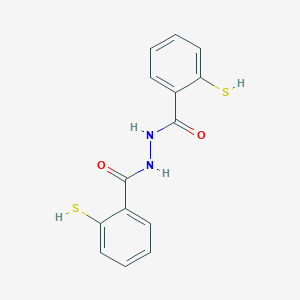

Structure

3D Structure

Properties

IUPAC Name |

2-sulfanyl-N'-(2-sulfanylbenzoyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c17-13(9-5-1-3-7-11(9)19)15-16-14(18)10-6-2-4-8-12(10)20/h1-8,19-20H,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDWFVITTFIUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327935 | |

| Record name | N,N'-Bis(2-mercaptobenzoyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

292615-41-9, 1217678-56-2 | |

| Record name | 2-Mercaptobenzoic acid 2-(2-mercaptobenzoyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292615-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(2-mercaptobenzoyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Deconstructing the N,n Bis 2 Mercaptobenzoyl Hydrazide Structure

The name itself provides a blueprint of its chemical architecture:

Hydrazide: The core of the molecule is a hydrazine (B178648) (-NH-NH-) functional group, which is acylated on both nitrogen atoms. Hydrazides are a well-established class of organic compounds known for their versatile reactivity and coordination chemistry. They can act as ligands, forming stable complexes with various metal ions.

Bis(2-mercaptobenzoyl): This indicates the presence of two identical groups attached to the nitrogens of the hydrazine core. Each group consists of:

A benzoyl group: A benzene (B151609) ring attached to a carbonyl group (C=O). This imparts aromaticity and rigidity to the structure.

A 2-mercapto group: A thiol (-SH) group positioned at the ortho-position (carbon 2) of the benzene ring relative to the carbonyl group. The presence of the thiol group is significant as it is a known coordinating site for metal ions and can participate in various chemical reactions.

The symmetrical "bis" structure suggests that it could act as a chelating ligand, capable of binding to a metal center through multiple donor atoms (the nitrogen and oxygen atoms of the hydrazide and the sulfur atoms of the mercapto groups).

Synthetic Methodologies and Reaction Mechanisms of N,n Bis 2 Mercaptobenzoyl Hydrazide

Established Synthetic Pathways and Chemical Transformations

Condensation Reactions as a Primary Synthetic Route for N,N'-Bis(2-mercaptobenzoyl)hydrazide

The primary and most established method for synthesizing this compound involves a condensation reaction. This approach typically utilizes precursors such as salicylic (B10762653) acid derivatives and hydrazine (B178648). google.com A common starting material is a salicylic acid alkyl ester, which is reacted with hydrazine or salicylic acid hydrazide. google.com The reaction of a salicylic acid chloride with salicylic acid hydrazide in a suitable solvent like dimethylacetamide also yields N,N'-bis-salicyloyl-hydrazine.

Hydrazones, which contain an azomethine group, are a related class of compounds formed through condensation reactions and are noted for their biological activities. nih.govmdpi.com The synthesis of various hydrazide derivatives often involves the condensation of hydrazides with aldehydes. nih.govnih.gov For instance, N'-benzylidene-4-(tert-butyl)benzohydrazide derivatives are synthesized by the condensation of differently substituted aromatic aldehydes with 4-(tert-butyl)benzohydrazide. nih.gov Similarly, catalyst-free dynamic covalent condensation reactions between Knoevenagel derivatives and hydrazides can be employed to produce acylhydrazones. chemrxiv.org

The general principle of hydrazide formation involves reacting a carboxylic acid derivative, such as an ester or acid chloride, with hydrazine hydrate (B1144303). nih.govresearchgate.net This nucleophilic substitution reaction is a fundamental step in the synthesis of many hydrazide-containing compounds. researchgate.net

Role of Precursors and Intermediate Compounds in Synthesis (e.g., 2,2'-Dithiobis-benzoic Acid as an Intermediate)

The synthesis of this compound relies on key precursors and the formation of specific intermediates. A significant intermediate in some synthetic pathways is 2,2'-Dithiobis-benzoic Acid. lgcstandards.combiomall.in This compound itself can be reacted with hydrazine to produce benzoic acid, 2,2'-dithiobis-, dihydrazide, a direct precursor to the target molecule. evitachem.com

The synthesis often starts with more fundamental precursors. Thiosalicylic acid (2-mercaptobenzoic acid) is a crucial starting material. wikipedia.orgnih.gov It can be prepared from anthranilic acid through diazotization, followed by reaction with sodium sulfide (B99878) and subsequent reduction. wikipedia.org

In a typical multi-step synthesis, a precursor like 4-(tert-butyl)benzoic acid is first converted to its methyl ester. This ester then reacts with hydrazine hydrate to form the corresponding hydrazide. nih.gov This hydrazide can then undergo further reactions. Another example involves the reaction of 2-mercaptobenzothiazole (B37678) with hydrazine hydrate to form 2-hydrazinobenzothiazole, which serves as an intermediate for creating a series of benzothiazole (B30560) hydrazide derivatives. researchgate.netresearchgate.net

The following table summarizes some key precursors and intermediates involved in the synthesis of this compound and related compounds.

| Precursor/Intermediate | Role in Synthesis | CAS Number | Molecular Formula |

| Thiosalicylic acid | Starting material | 147-93-3 wikipedia.orgnih.gov | C₇H₆O₂S wikipedia.orgnih.gov |

| 2,2'-Dithiobis(benzoic acid) | Intermediate | --- | C₁₄H₁₀O₄S₂ |

| Benzoic acid, 2,2'-dithiobis-, dihydrazide | Direct precursor | --- | C₁₄H₁₄N₄O₂S₂ |

| Hydrazine | Reactant for hydrazide formation | 302-01-2 | N₂H₄ |

| Salicylic acid hydrazide | Intermediate/Reactant | 936-02-7 | C₇H₈N₂O₂ |

Mechanistic Elucidation of Synthetic Reactions

Investigation of Reaction Kinetics and Rate-Determining Steps

The study of reaction kinetics for the synthesis of hydrazides and related compounds provides insight into the efficiency and mechanism of the reaction. For instance, in the synthesis of bis(thio-hydrazide amides), the reaction is considered substantially complete when the concentration of the initial hydrazide reactant drops to 10% or less, which typically occurs within 0.5 to 4 hours. google.com

In related nitrogen reduction reactions (NRR) that are bio-inspired, the reduction of undissociated hydrazine intermediates on the catalyst surface has been identified as the rate-determining step. nih.gov This suggests that the transformation of the hydrazine moiety is a critical kinetic bottleneck. While specific kinetic data for this compound synthesis is not extensively detailed in the provided results, the general principles of hydrazide formation kinetics can be applied. The rate of condensation reactions is influenced by factors such as reactant concentrations, temperature, and the presence of catalysts.

Proposed Reaction Mechanisms and Transition State Analysis

The synthesis of this compound and similar hydrazides proceeds through well-understood reaction mechanisms, primarily involving nucleophilic substitution.

In the condensation of a carboxylic acid derivative with hydrazine, the nitrogen atom of the hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid derivative. This is followed by the elimination of a leaving group (e.g., an alcohol from an ester or a chloride from an acid chloride). researchgate.net

A plausible reaction pathway for the formation of related disulfides involves an initial reaction of a starting hydrazide with a silver carbonate catalyst to form an intermediate. This intermediate then reacts with elemental sulfur, followed by an electrophilic attack and subsequent oxidative coupling to yield the final disulfide product. nih.gov

While detailed transition state analysis for the synthesis of this compound is not explicitly available in the provided search results, computational studies on similar systems, such as the conformational analysis of bis-hydrazones, can provide insights into the molecular geometries and energetic profiles of the transition states. nih.govresearchgate.net These studies often employ methods like Density Functional Theory (DFT) to model the reaction pathways. nih.gov

The following table outlines a generalized mechanistic step for hydrazide formation.

| Step | Description | Reactants | Products |

| 1. Nucleophilic Attack | The nitrogen of hydrazine attacks the carbonyl carbon of the carboxylic acid derivative. | Hydrazine, Carboxylic Acid Derivative | Tetrahedral Intermediate |

| 2. Elimination | A leaving group (e.g., -OR, -Cl) is eliminated from the tetrahedral intermediate. | Tetrahedral Intermediate | Hydrazide |

Innovative Synthetic Strategies and Green Chemistry Approaches

Recent advancements in chemical synthesis have focused on developing more efficient and environmentally friendly methods. In the context of hydrazide synthesis, several innovative strategies are being explored.

One notable approach is the use of catalyst-free dynamic covalent condensation reactions. chemrxiv.org These reactions can proceed without the need for a catalyst, which simplifies purification and reduces waste. The equilibrium constants for these reactions can be significantly influenced by substituents, allowing for a degree of control over the reaction outcome. chemrxiv.org

The concept of "single-pot reactions" also represents a move towards greener chemistry. For example, the synthesis of N,N'-bis-salicyloyl-hydrazine can be simplified to a one-pot process by using specific catalysts like boron trioxide, boric acid, or aluminum oxide. google.com This approach minimizes the need for isolating intermediates, thereby saving time, energy, and solvents. google.com

Furthermore, the use of water as a solvent, where possible, is a key principle of green chemistry. Some synthetic procedures for hydrazide derivatives utilize aqueous conditions, reducing the reliance on volatile organic solvents. nih.gov The optimization of reaction conditions, such as using microwave irradiation or ultrasound, can also lead to shorter reaction times and higher yields, contributing to a more sustainable process. While not explicitly mentioned for this compound in the provided results, these techniques are widely applicable in modern organic synthesis.

The following table lists some of the innovative and green chemistry approaches applicable to hydrazide synthesis.

| Strategy | Description | Advantages |

| Catalyst-Free Reactions | Condensation reactions that proceed without a catalyst. | Simplified purification, reduced waste. chemrxiv.org |

| One-Pot Synthesis | Multiple reaction steps are carried out in a single reaction vessel. | Increased efficiency, reduced solvent use, time and energy savings. google.com |

| Use of Aqueous Media | Employing water as a solvent instead of organic solvents. | Reduced environmental impact, improved safety. nih.gov |

Chemo- and Regioselectivity in this compound Synthesis

The synthesis of this compound requires careful control of chemo- and regioselectivity to avoid the formation of unwanted side products. The key starting materials are a hydrazine source (typically hydrazine hydrate) and a derivative of 2-mercaptobenzoic acid.

Chemoselectivity refers to the preferential reaction of one functional group over another. In this synthesis, the primary concern is the reaction of the hydrazine with the carboxylic acid derivative (or its activated form) in the presence of the thiol group. The thiol group (-SH) is nucleophilic and can potentially react with an activated carboxylic acid, leading to thioester byproducts. To prevent this, the synthesis is typically designed to favor the formation of the hydrazide bond. This can be achieved by carefully selecting the activating agent for the carboxylic acid and controlling the reaction conditions.

Regioselectivity in this context pertains to the specific arrangement of the substituents on the hydrazine core. The target molecule is the N,N'-disubstituted isomer, where each nitrogen atom of the hydrazine is acylated. However, the formation of the N,N-disubstituted regioisomer is a potential side reaction, although it is sterically less favored. A patent related to the synthesis of similar bis(thio-hydrazide amide) compounds highlights the importance of controlling reaction conditions to minimize the formation of unwanted regioisomers google.com. By adding the acylating agent portion-wise to the hydrazine, the formation of the desired N,N'-symmetrical product is favored.

A common synthetic route involves the reaction of 2-mercaptobenzoic acid with hydrazine hydrate. To facilitate the amide bond formation, the carboxylic acid is often activated. This can be done in several ways:

Conversion to an acyl chloride: 2-Mercaptobenzoic acid can be reacted with a chlorinating agent like thionyl chloride (SOCl₂) to form 2-mercaptobenzoyl chloride. This highly reactive acyl chloride is then reacted with hydrazine. The high reactivity of the acyl chloride ensures the formation of the amide bond, but care must be taken to avoid side reactions involving the thiol group.

Use of coupling reagents: Modern peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an activator like N-hydroxysuccinimide (NHS) can be employed. These reagents activate the carboxylic acid in situ, allowing for a milder reaction with hydrazine and better control over side reactions. The synthesis of N-Boc-amino acid-(N`-benzoyl) hydrazides using HATU as a coupling reagent demonstrates the effectiveness of such methods in forming hydrazide bonds in high yields .

The reaction of a hydrazine derivative with two equivalents of an acylating agent generally proceeds stepwise. The first acylation forms the mono-acylhydrazide intermediate, N-(2-mercaptobenzoyl)hydrazide. The second acylation then yields the desired this compound.

A plausible reaction scheme is the condensation of two equivalents of 2-mercaptobenzoic acid with one equivalent of hydrazine hydrate in the presence of a coupling agent.

Table 1: Potential Reagents for Controlling Selectivity in this compound Synthesis

| Reagent Type | Example | Role in Synthesis | Reference for Analogy |

| Chlorinating Agent | Thionyl chloride (SOCl₂) | Activates carboxylic acid to acyl chloride | General Organic Chemistry |

| Coupling Reagent | HATU | In-situ activation of carboxylic acid for amide bond formation | |

| Base | Triethylamine (Et₃N) | Scavenges acid produced during the reaction |

Catalytic and Solvent-Free Synthetic Methods

Modern synthetic chemistry emphasizes the development of environmentally benign and efficient processes. Catalytic and solvent-free methods are central to this "green chemistry" approach and can be applied to the synthesis of this compound.

Catalytic Methods:

While specific catalytic methods for this compound are not extensively documented, principles from related syntheses can be applied. For instance, the synthesis of other bis-hydrazine compounds has been achieved using heterogeneous catalysts . A nickel-based heterogeneous catalyst has been shown to be effective in the synthesis of ketazines from acetophenone (B1666503) and hydrazine hydrate in ethanol (B145695) at room temperature, with good to excellent yields . The use of a heterogeneous catalyst simplifies product purification, as the catalyst can be removed by simple filtration and potentially reused .

Another catalytic approach could involve the use of Lewis acids to activate the carboxylic acid derivative, thereby facilitating the nucleophilic attack by hydrazine.

Solvent-Free Synthesis:

Solvent-free, or solid-state, reactions offer significant advantages, including reduced environmental impact, lower costs, and often shorter reaction times with simpler work-ups. Grinding, a mechanochemical method, has been successfully employed for the synthesis of N-tosylhydrazone derivatives at room temperature . This method involves the simple grinding of the reactants together, often with a catalytic amount of an acid or base, to promote the reaction.

A similar solvent-free approach could be envisioned for the synthesis of this compound. For example, 2-mercaptobenzoic acid and hydrazine hydrate could be ground together, possibly with a solid acid catalyst, to yield the desired product. The synthesis of 2-Hydroxybenzoic hydrazide complexes has been achieved with a 70-78% yield in 15 minutes using a solvent-free mechanochemical method, which is significantly more efficient than the classical solution-phase method that yields 50-60% in 3-4 hours . Similarly, the synthesis of Schiff base thiosemicarbazone derivatives has been accomplished using microwave irradiation over silica (B1680970) gel as a solid support, another solvent-free technique .

Table 2: Comparison of Potential Synthetic Methods for this compound

| Method | Conditions | Advantages | Disadvantages | Reference for Analogy |

| Conventional Solution-Phase | Reflux in a suitable solvent (e.g., ethanol) | Well-established, good for dissolving reactants | Requires large volumes of solvent, longer reaction times, often requires purification by recrystallization | google.com |

| Heterogeneous Catalysis | Room temperature, ethanol, Ni-based catalyst | Easy catalyst removal, reusability, mild conditions | Catalyst may need to be prepared/purchased | |

| Solvent-Free (Grinding) | Room temperature, mechanochemical mixing | Reduced solvent waste, shorter reaction times, simple work-up | May not be suitable for all reactants, potential for localized overheating | [2, 8] |

| Solvent-Free (Microwave) | Microwave irradiation, solid support (e.g., silica gel) | Rapid heating, very short reaction times | Requires specialized microwave equipment |

These advanced synthetic strategies hold promise for the efficient and environmentally friendly production of this compound, addressing the key challenges of selectivity and process efficiency.

Ligand Design Principles and Coordination Modes of this compound

Multidentate Character and Potential Binding Sites

This compound is a versatile multidentate ligand, meaning it can bind to a central metal ion through multiple donor atoms simultaneously. Its structure features several potential coordination sites, making it an interesting subject for studies in coordination chemistry. The primary binding sites include the sulfur atoms of the mercapto groups, the oxygen atoms of the carbonyl groups, and the nitrogen atoms of the hydrazide linkage. The flexibility of the hydrazide backbone allows the ligand to adopt various conformations to accommodate the geometric preferences of different metal ions. This adaptability enables the formation of stable chelate rings, which enhance the thermodynamic stability of the resulting metal complexes.

The specific coordination mode employed by the ligand can vary depending on factors such as the nature of the metal ion, the reaction conditions, and the presence of other coordinating species. The sulfur atoms are typically soft donor sites, favoring coordination with soft metal ions. Conversely, the oxygen and nitrogen atoms are hard donor sites, showing a preference for hard metal ions. This differential affinity allows for a degree of selectivity in complex formation.

Tautomeric Forms and Their Influence on Coordination

A key aspect of the coordination chemistry of this compound is its ability to exist in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, and in the case of this ligand, the most significant tautomerism involves the keto-enol and thione-thiol forms.

In the solid state and in solution, hydrazone ligands can exist in keto-enol tautomeric forms. nih.gov The keto form contains a carbonyl group (C=O) and an N-H group, while the enol form features a hydroxyl group (C-OH) and a C=N double bond. Similarly, the mercapto groups can exist in the thione (C=S) or thiol (C-S-H) form. The equilibrium between these tautomers can be influenced by the solvent, pH, and temperature.

The specific tautomeric form of the ligand present during complexation has a profound influence on the resulting metal complex's structure and properties. When the ligand coordinates in its enolic or thiolic form, it typically does so as a deprotonated species, forming strong covalent bonds with the metal ion. This deprotonation can lead to the formation of neutral or charged complexes, depending on the charge of the metal ion and the stoichiometry of the complex. The ability of hydrazone ligands to undergo keto-enol tautomerism allows them to coordinate with metal ions to produce stable metal complexes. nih.gov

Synthesis and Characterization of Metal-N,N'-Bis(2-mercaptobenzoyl)hydrazide Complexes

The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure, composition, and properties.

Complexation with Transition Metals

This compound and similar Schiff base ligands readily form stable complexes with a wide range of transition metals, including manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). jmchemsci.com The coordination in these complexes often occurs through the oxygen and nitrogen atoms of the ligand. sapub.org Spectroscopic methods such as IR, UV-Vis, and NMR, along with elemental analysis, are crucial for elucidating the structures of these complexes. jmchemsci.comsapub.org For instance, in some nickel(II) complexes, the ligand coordinates in a trans-configuration through the azomethine nitrogen and carbonylate oxygen atoms, resulting in a distorted square-planar geometry. elsevierpure.com The stoichiometry of these complexes is often found to be 1:2 (metal:ligand). mocedes.org

Interactive Data Table: Transition Metal Complexes of Hydrazone Ligands

| Metal Ion | Ligand Type | Coordination Sites | Geometry | Reference |

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | Schiff base from 2-hydroxybenzaldehyde and (Z)-3-hydrazineylideneindolin-2-one | Oxygen, Azomethine Nitrogen | Varies | jmchemsci.com |

| Ni(II), Zn(II) | N,N'-bis(salicylidene)ethylenediamine | Nitrogen, Oxygen | Octahedral (Ni), Not specified (Zn) | sapub.org |

| Ni(II) | 2-(benzyloxy)benzoylhydrazone derivative | Azomethine Nitrogen, Carbonylate Oxygen | Distorted Square-Planar | elsevierpure.com |

| Mn(II), Co(II) | (E)-N1-(2-hydroxybenzylidene)nicotinohydrazide | Oxygen, Nitrogen | Octahedral | mocedes.org |

| Cu(II) | N,N'-di(pyridin-2-yl)hydrazine-1,2-bis(carbothioamide) | Sulfur, Imine Nitrogen, Pyridine Nitrogen | Pseudo-tetrahedral | nih.gov |

| Mn(II), Fe(II), Co(II), Ni(II), Cu(II), Cr(III) | (E)-2-(2-(2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide | Varies (bidentate or tridentate) | Octahedral (except Cu), Square Planar (Cu) | nih.gov |

| Zn(II) | 2-acetyl-3-methylpyrazine (2-hydroxybenzoyl)hydrazonate | Nitrogen, Oxygen | Distorted Octahedral | scienceopen.com |

| Cu(II), Ni(II), Co(II), Zn(II) | 1,4-bis(2-hydroxyethyl)piperazine | Nitrogen | Distorted Octahedral (Cu, Co), Distorted Square Planar (Ni), Distorted Tetrahedral (Zn) | ekb.eg |

Coordination with Main Group and Lanthanide/Actinide Elements

The coordination chemistry of this compound extends beyond transition metals to include main group elements and the f-block elements (lanthanides and actinides). While research in this area is less extensive, the available data indicates the formation of stable complexes.

Lanthanide complexes with Schiff base ligands derived from hydrazides have been synthesized and characterized. These complexes often exhibit high coordination numbers, with the lanthanide ion being coordinated by multiple donor atoms from the ligand and potentially from solvent molecules or counter-ions. mdpi.com The bonding in lanthanide complexes is predominantly ionic in nature. nih.gov

The study of actinide complexes with such ligands is of particular interest due to the potential for covalent interactions involving the 5f and 6d orbitals. nih.gov This can lead to differences in coordination behavior and complex stability compared to their lanthanide counterparts. nih.gov The complexation of lanthanides with certain nitrogen-donor ligands is a key area of research for potential applications in nuclear fuel reprocessing, specifically for the separation of actinides from lanthanides. nih.gov

Stoichiometry and Geometrical Isomerism of Metal Complexes

The stoichiometry of metal complexes with this compound and related ligands can vary, with common ratios being 1:1 and 1:2 (metal:ligand). mocedes.orgnih.gov The specific stoichiometry depends on the metal ion, its oxidation state, and the reaction conditions. For example, mononuclear complexes are often formed, but binuclear or polynuclear structures are also possible, especially with ligands designed to bridge multiple metal centers. nih.gov

The coordination of the multidentate ligand around the central metal ion can lead to the formation of different geometrical isomers. For instance, in a 1:2 complex with an octahedral geometry, the two ligands can be arranged in either a cis or a trans configuration. The preferred isomer can be influenced by steric and electronic factors. In some reported Ni(II) complexes with similar hydrazone ligands, a trans-configuration is observed. elsevierpure.com The flexible nature of the hydrazone backbone allows for the formation of various coordination geometries, including octahedral, square planar, and tetrahedral, depending on the metal ion's preferences. nih.govekb.eg

Potential Areas of Research and Academic Significance

Given its structural features, N,N'-Bis(2-mercaptobenzoyl)hydrazide could be a target for future research in several areas:

Coordination Chemistry: Its potential as a multidentate ligand for various transition metals could be explored. The resulting metal complexes could have interesting magnetic, electronic, or catalytic properties.

Materials Science: The ability to form stable complexes could be utilized in the development of new materials, such as metal-organic frameworks (MOFs) or sensors.

Medicinal Chemistry: Many hydrazide and thiol-containing compounds exhibit biological activity. Future studies could investigate the potential of this compound as an antimicrobial, anticancer, or antioxidant agent.

Delimitation of Current Knowledge and Future Objectives

It is crucial to explicitly state that the information presented here is based on the analysis of the compound's constituent parts and not on direct experimental evidence for N,N'-Bis(2-mercaptobenzoyl)hydrazide itself.

The primary academic objective for this compound would be its synthesis and full characterization. This would involve:

Developing a reliable synthetic route.

Confirming its structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.

Determining its three-dimensional structure through single-crystal X-ray diffraction.

Once characterized, further research could then systematically investigate its coordination chemistry, material properties, and biological activities, thereby filling the current void in the scientific literature.

Advanced Materials Science Derived from N,n Bis 2 Mercaptobenzoyl Hydrazide

Design and Fabrication of Functional Materials Incorporating N,N'-Bis(2-mercaptobenzoyl)hydrazide

The design of functional materials from this compound leverages its distinct chemical functionalities. The hydrazide group provides a rigid and planar core capable of acting as a coordination or hydrogen-bonding site. The thiol groups offer reactive sites for covalent bonding, surface anchoring, and strong interactions with metal ions and nanoparticles. The benzene (B151609) rings contribute to the structural rigidity and allow for π-π stacking interactions.

Polymer Chemistry and Polymer-Metal Complexes

The structure of this compound is highly conducive to its use as a monomer or a complexing agent in polymer science. Hydrazide and hydrazone derivatives are well-established as potent ligands capable of coordinating with a wide array of metal ions to form stable metal complexes. nih.govresearchgate.net This is due to the presence of nitrogen and oxygen donor atoms and the ability to undergo keto-enol tautomerism, which facilitates chelation.

The this compound molecule possesses multiple coordination sites: the two amide oxygen atoms, the two amide nitrogen atoms, and the two thiol sulfur atoms. This allows it to act as a multidentate ligand, bridging multiple metal centers to form coordination polymers or metal-organic frameworks (MOFs). The choice of metal ion and reaction conditions can direct the self-assembly of these complexes into one-, two-, or three-dimensional networks. researchgate.net For instance, studies on related bis-hydrazone and dicarbohydrazone ligands have demonstrated their ability to form polynuclear complexes and coordination polymers with transition metals like Zn(II), Co(II), and Cd(II). researchgate.netresearchgate.net The resulting polymer-metal complexes can exhibit interesting properties, such as defined porosity, which is relevant for gas storage and separation. researchgate.net

The thiol groups provide an additional dimension to its polymer chemistry. They can be polymerized through oxidation to form disulfide bridges (-S-S-), creating cross-linked polymer networks. Furthermore, the thiol groups exhibit strong affinity for soft metals, suggesting that this compound could be used to create hybrid organic-inorganic polymers with tailored electronic or catalytic properties.

Table 1: Potential Coordination Modes of this compound in Polymer-Metal Complexes

| Coordination Site | Interacting Metal Ion (Example) | Resulting Structure | Potential Application |

|---|---|---|---|

| Amide Oxygen/Nitrogen | Transition Metals (e.g., Co, Zn) | 1D, 2D, or 3D Coordination Polymers | Catalysis, Gas Storage |

| Thiol Sulfur | Noble Metals (e.g., Au, Ag), Soft Metals (e.g., Cd, Hg) | Hybrid Organic-Inorganic Polymers | Sensing, Electronics |

Supramolecular Assemblies and Self-Assembled Systems

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to construct well-ordered, higher-order structures from molecular building blocks. The this compound molecule is an excellent candidate for forming such assemblies due to its multiple hydrogen bond donor (N-H) and acceptor (C=O) sites. researchgate.net

Crystal structure analyses of related hydrazide compounds reveal extensive intermolecular hydrogen bonding networks, often leading to the formation of dimers, chains, or complex three-dimensional architectures. nih.govnih.gov For example, N,N'-Bis(2-quinolylcarbonyl)hydrazine molecules are packed in chains via N-H⋯O hydrogen bonds, which are further organized into a 3D network by C-H⋯π interactions. nih.gov Similarly, N,N'-Bis(2,2-dimethylpropanoyl)benzene-1,3-dicarbohydrazide forms a 3D network through N—H⋯O and C—H⋯O intermolecular hydrogen bonds. researchgate.net

The self-assembly of this compound can be directed to form various nanostructures, such as nanofibers, nanoribbons, or hydrogels. nih.gov The process often begins with the formation of a primary structure, like a hydrogen-bonded dimer, which then propagates into larger aggregates. nih.gov The presence of the two mercaptobenzoyl arms can influence the packing and morphology of these assemblies. The aromatic rings can participate in π-π stacking, further stabilizing the supramolecular structure, while the thiol groups can mediate interactions with substrates or other components. This hierarchical self-assembly process allows for the fabrication of "smart" materials that can respond to external stimuli like pH or the presence of specific ions. researchgate.net

Nanomaterials and Hybrid Composites Based on this compound

The thiol (-SH) groups in this compound are particularly significant for its application in nanomaterials. Thiols are known to form strong coordinate bonds with the surfaces of noble metal nanoparticles, such as gold (Au) and silver (Ag), as well as semiconductor quantum dots (e.g., CdS, CdSe). This property allows the molecule to function as a surface ligand or capping agent, enabling the synthesis of stable, functionalized nanoparticles.

By anchoring this compound onto the surface of a nanoparticle, a hybrid composite material is formed. The hydrazide core can then be used to introduce further functionality. For example, it could coordinate with metal ions, providing a route to create nanoparticle-supported catalysts. Alternatively, the hydrogen-bonding capabilities of the hydrazide moiety could be used to direct the assembly of nanoparticles into ordered arrays or to integrate them into a polymer or hydrogel matrix.

The resulting hybrid composites could possess a combination of properties derived from both the inorganic nanoparticle core (e.g., plasmonic, fluorescent, or magnetic properties) and the organic shell. For instance, a composite of gold nanoparticles functionalized with this compound could be used in colorimetric sensing applications, where the binding of a target analyte to the hydrazide part of the shell induces nanoparticle aggregation and a corresponding color change.

Applications in Sensing and Recognition Materials

The structural features of this compound make it a promising candidate for the development of chemical sensors. Hydrazone and hydrazide derivatives have been successfully utilized as chemosensors for detecting specific metal ions. nih.gov The sensing mechanism often relies on a change in an optical signal (color or fluorescence) or an electrochemical signal upon complexation of the target analyte.

The multiple donor atoms (N, O, S) in this compound can create a specific binding pocket for certain metal ions. The formation of a coordination complex with a metal ion can alter the electronic structure of the molecule, leading to a change in its UV-Vis absorption or fluorescence emission spectrum. This principle can be used to design selective and sensitive sensors. For example, a related rhodamine-hydrazone derivative has been developed as a fluorescent chemosensor for Cu(II) ions. nih.gov

Furthermore, the ability of this compound to form supramolecular gels opens up possibilities for creating sensor platforms. A hydrogel-based sensor could physically entrap a target analyte, leading to a measurable change in the gel's properties, such as its volume, stiffness, or color. The thiol groups could also be employed for the detection of heavy metal ions like mercury (Hg²⁺) or lead (Pb²⁺), which have a high affinity for sulfur.

Table 2: Potential Sensing Applications of this compound

| Target Analyte | Sensing Mechanism | Functional Group Involved | Type of Sensor |

|---|---|---|---|

| Transition Metal Ions (e.g., Cu²⁺, Zn²⁺) | Change in fluorescence or color upon complexation | Hydrazide core (N, O donors) | Optical Chemosensor |

| Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) | Electrochemical or optical signal change | Thiol groups (S donors) | Electrochemical/Optical Sensor |

Exploration of this compound in Optoelectronic and Magnetic Materials

The field of molecular materials is continuously searching for organic compounds with interesting optoelectronic and magnetic properties. Hydrazone-based systems are among the classes of compounds being investigated for such applications. nih.gov The extended π-conjugation possible in some hydrazone structures can lead to desirable electronic properties, while the incorporation of paramagnetic metal ions can introduce magnetic behavior.

While this compound itself does not have a fully conjugated backbone, its aromatic rings and carbonyl groups provide a framework that can be modified. Metal complexation is a key strategy to unlock or enhance these properties. Coordination of the hydrazide ligand to a metal center can create a charge-transfer complex, which may exhibit unique optical absorption or emission characteristics useful for optoelectronic devices. Some bis-hydrazone compounds have been explored for their potential in optoelectronics. nih.gov

The introduction of magnetic properties can be achieved by forming complexes with paramagnetic metal ions such as cobalt(II), nickel(II), or manganese(II). researchgate.netresearchgate.net The hydrazide and thiol moieties can act as ligands that mediate magnetic exchange interactions between metal centers. Depending on the geometry of the complex and the distance between the metal ions, these interactions can be ferromagnetic (aligning the spins) or antiferromagnetic (pairing the spins). By carefully designing polymer-metal complexes of this compound, it may be possible to create materials with tailored magnetic responses, such as molecular magnets. Research on cobalt(II) complexes with related heterocyclic benzoylhydrazones has shown the potential to create materials with specific magnetic moments. researchgate.net

Mechanistic Investigations of Biological Interactions and Enzyme Inhibition by N,n Bis 2 Mercaptobenzoyl Hydrazide

Molecular Interactions with Biological Targets

The biological activities of N,N'-Bis(2-mercaptobenzoyl)hydrazide are rooted in its molecular interactions with various biological entities. The specific nature of these interactions dictates its potential as an inhibitor or modulator of biological processes.

Binding Affinity to Proteins and Other Biomolecules

The hydrazone structural motif, present in this compound, is a key feature in many biologically active molecules. Hydrazones are known to participate in non-covalent interactions such as hydrogen bonds and hydrophobic interactions, which allows them to bind to enzymes. nih.gov The presence of the azomethine group (-NHN=CH-) in hydrazone derivatives is significant for their physical, chemical, and biological properties. nih.govnih.gov The potential for these interactions is fundamental to the molecule's ability to form complexes with protein targets. nih.gov While specific binding affinity constants for this compound with a wide array of proteins are not extensively detailed in the available literature, its inhibitory actions against specific enzymes suggest a significant affinity for their active sites. Furthermore, hydrazide-containing compounds have been utilized in strategies to enhance the solubility of peptides for synthesis, highlighting their interactive potential. nih.gov

DNA/RNA Intercalation or Groove Binding Studies

Currently, specific research focusing on the ability of this compound to intercalate into or bind to the grooves of DNA or RNA is not prominently featured in scientific literature. The main body of research has been directed towards its interaction with protein targets. For context, other classes of compounds, such as certain phthalazine (B143731) derivatives, have been explicitly designed and studied for their DNA intercalation capabilities as a mechanism for their anticancer effects. nih.gov Similarly, some aryl benzoyl hydrazide derivatives have been investigated for their binding to viral RNA-dependent RNA polymerase (RdRp). nih.gov However, similar detailed studies for this compound are lacking.

Mechanisms of Enzyme Inhibition

This compound has been primarily investigated for its capacity to inhibit enzymes, particularly those essential for viral replication.

Inhibition of DNA Topoisomerases by this compound

There is limited direct scientific evidence to classify this compound as a potent inhibitor of DNA topoisomerases. These enzymes, such as DNA gyrase and topoisomerase IV in bacteria, are crucial for managing DNA topology during replication and transcription. nih.gov While some anticancer agents function by inhibiting human topoisomerase II, often by locking the enzyme in an inactive state on the DNA, specific studies detailing such a mechanism for this compound are not widely available. nih.gov

Inhibition of HIV Integrase and Related Enzymes

A significant area of research has been the inhibitory effect of this compound and related hydrazide-containing compounds on HIV-1 integrase. capes.gov.br This enzyme is a critical target for anti-HIV drug development as it has no equivalent in the human body. nih.gov HIV integrase catalyzes the insertion of the viral DNA into the host cell's genome, a step that is essential for viral replication. nih.govnih.gov The process involves two main steps: 3'-processing and strand transfer. nih.gov

Inhibitors containing the hydrazide structure can act by chelating the divalent metal ions, typically Mg²⁺, located in the active site of the integrase. nih.gov This action prevents the host DNA from binding and effectively locks the enzyme in an inactive state, a mechanism described as interfacial inhibition. nih.gov Structure-activity relationship studies on related N,N'-bis-salicylhydrazine compounds have shown that modifications, such as replacing a hydroxyl group with a sulfhydryl group, can result in a moderate loss of inhibitory potency, while other changes can lead to a complete loss of activity. capes.gov.br This highlights the specific structural requirements for effective inhibition.

| Target Enzyme | Mechanism of Action | Key Findings |

| HIV-1 Integrase | Acts as an active site inhibitor, chelating divalent metal ions (e.g., Mg²⁺) essential for catalytic activity. nih.gov This prevents the binding of host DNA and inhibits both the 3'-processing and strand transfer steps of integration. nih.gov | Hydrazide-containing compounds are a known class of HIV integrase inhibitors. capes.gov.br The specific arrangement of atoms is crucial for potent inhibition. capes.gov.br |

Allosteric Modulation and Active Site Inhibition Mechanisms

The primary mechanism of enzyme inhibition for this compound appears to be active site inhibition . This is exemplified by its action on HIV integrase, where it directly interacts with the catalytic core of the enzyme. nih.gov By binding to the active site and chelating the metal cofactors, it directly blocks the enzymatic reaction. nih.gov

Allosteric modulation , which involves binding to a site other than the active site to induce a conformational change, is a known mechanism for some enzyme inhibitors. nih.gov For instance, certain anticancer drugs inhibit topoisomerase II by binding to the ATPase regions and bridging the dimer interface, rather than competing directly at the ATP-binding pocket. nih.gov However, the available research on this compound and its close analogs points more directly to active site-directed inhibition rather than an allosteric mechanism. capes.gov.brnih.gov

Structure-Activity Relationship (SAR) Studies for Biological Potency

Detailed research findings and data tables concerning the structure-activity relationship of this compound are not available in the reviewed scientific literature. SAR studies are essential for understanding how the chemical structure of a compound influences its biological activity. Such studies typically involve comparing the activity of a parent compound with a series of structurally related analogs.

For this compound, a hypothetical SAR study would involve modifying key structural features, such as:

The Mercapto Group (-SH): Investigating the effect of its position (ortho-, meta-, or para-) on the benzene (B151609) ring, or its replacement with other functional groups (e.g., hydroxyl, methoxy).

The Benzoyl Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at different positions to probe the electronic and steric requirements for activity.

The Hydrazide Linker (-C(O)NHNHC(O)-): Assessing the importance of the amide bonds and the central N-N bond through substitution or replacement with other linking moieties.

Interactive Data Table: Hypothetical SAR Data

No experimental data is available to populate this table.

| Compound ID | Modification from Parent Compound | Target/Assay | Activity (e.g., IC50) |

| Parent | This compound | Data Not Available | Data Not Available |

| Analog 1 | [Hypothetical Modification] | Data Not Available | Data Not Available |

| Analog 2 | [Hypothetical Modification] | Data Not Available | Data Not Available |

| Analog 3 | [Hypothetical Modification] | Data Not Available | Data Not Available |

Analytical Methodologies and Sensor Development Employing N,n Bis 2 Mercaptobenzoyl Hydrazide

Spectroscopic Analytical Techniques

UV-Visible and Fluorescence Spectrophotometric Methods for Metal Ion Detection

No published research could be located that describes the use of N,N'-Bis(2-mercaptobenzoyl)hydrazide as a chromogenic or fluorogenic reagent for the detection of metal ions using UV-Visible or fluorescence spectrophotometry. Consequently, no data on its reactivity, selectivity, or the spectrophotometric properties of any potential metal complexes is available.

Chemiluminescence and Bioluminescence Assays

There is no information available in the scientific literature regarding the application of this compound in chemiluminescence or bioluminescence assays.

Electrochemical Sensing Platforms

Voltammetric and Potentiometric Sensors

A review of existing literature did not yield any studies on the development or application of voltammetric or potentiometric sensors based on this compound for the detection of any analyte.

Amperometric Biosensors

No research has been found that details the incorporation or use of this compound in the fabrication of amperometric biosensors.

Chromatographic Separation and Detection

There are no available studies that report the use of this compound as a stationary phase, mobile phase additive, or derivatizing agent in any chromatographic techniques for the separation and detection of metal ions or other analytes.

Development of this compound-Based Probes for Specific AnalytesThe scientific literature does not contain information on the development or use of this compound as a chemical probe or sensor for the detection of any specific analytes.

Due to the absence of research in these specific areas for the requested compound, the generation of data tables and detailed research findings is not feasible.

Theoretical and Computational Chemistry Approaches to N,n Bis 2 Mercaptobenzoyl Hydrazide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of N,N'-Bis(2-mercaptobenzoyl)hydrazide. These methods allow for the detailed analysis of its molecular orbitals and the nature of its chemical bonds.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the interplay of its aromatic rings, the hydrazide linker, and the thiol groups. Computational studies on analogous hydrazone and hydrazide compounds often employ DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), to optimize the molecular geometry and analyze the bonding characteristics. nih.govresearchgate.net

Key insights from such analyses typically include:

Bond Lengths and Angles: Theoretical calculations can provide precise values for bond lengths and angles, which can be compared with experimental data from X-ray crystallography for similar molecules. For instance, the C=O and C=N double bond lengths in related hydrazones are typically around 1.22-1.29 Å, while the N-N single bond in the hydrazine (B178648) linker is in the range of 1.35-1.36 Å. nih.govnih.gov The C-S bond length would be expected to show a partial double bond character due to resonance with the aromatic ring. mdpi.com

Mulliken Atomic Charges: The distribution of electron density across the molecule can be quantified using Mulliken charge analysis. researchgate.net This helps in identifying the electrophilic and nucleophilic sites within the molecule. In this compound, the oxygen, nitrogen, and sulfur atoms are expected to carry partial negative charges, making them potential sites for electrophilic attack or coordination with metal ions.

Molecular Electrostatic Potential (MEP): The MEP surface provides a visual representation of the charge distribution and is a valuable tool for predicting intermolecular interactions. researchgate.net For molecules in this class, the MEP surface typically shows negative potential around the electronegative oxygen, nitrogen, and sulfur atoms, and positive potential around the hydrogen atoms of the amide and thiol groups.

A hypothetical table of selected calculated bond lengths for this compound is presented below, based on typical values for similar structures.

| Bond | Typical Calculated Bond Length (Å) |

| C=O | 1.23 |

| N-N | 1.36 |

| C-N | 1.34 |

| C-S | 1.77 |

| C-C (aromatic) | 1.39 - 1.41 |

| N-H | 1.02 |

| S-H | 1.34 |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability. nih.gov

HOMO and LUMO Distribution: In related bis-hydrazone compounds, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl rings and the hydrazone moiety, while the LUMO can be distributed over the entire molecule. nih.gov For this compound, the HOMO is likely to have significant contributions from the sulfur and nitrogen lone pairs and the π-systems of the benzene (B151609) rings. The LUMO is expected to be a π* orbital distributed over the carbonyl groups and the aromatic rings.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the molecule's reactivity. These include ionization potential, electron affinity, electronegativity, chemical hardness, and the electrophilicity index. nih.gov A smaller HOMO-LUMO gap generally implies higher reactivity.

Below is an interactive table showcasing hypothetical quantum chemical parameters for this compound, based on calculations for analogous compounds. nih.gov

| Parameter | Formula | Hypothetical Value (eV) |

| HOMO Energy (E_HOMO) | - | -6.20 |

| LUMO Energy (E_LUMO) | - | -1.80 |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 4.40 |

| Ionization Potential (I) | -E_HOMO | 6.20 |

| Electron Affinity (A) | -E_LUMO | 1.80 |

| Chemical Potential (µ) | (E_HOMO + E_LUMO) / 2 | -4.00 |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.00 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 2.20 |

| Softness (S) | 1 / η | 0.45 |

| Electrophilicity Index (ω) | µ² / (2η) | 3.64 |

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are essential for exploring the three-dimensional structure and dynamic behavior of flexible molecules like this compound.

Tautomeric Equilibria and Energy Landscape

Hydrazide and hydrazone derivatives can exist in different tautomeric forms, most commonly the keto and enol forms. nih.gov In the case of this compound, the presence of the thiol group introduces the possibility of thione-thiol tautomerism as well. Computational methods can be used to calculate the relative energies of these tautomers to determine the most stable form. nih.gov

The conformational landscape of this compound is complex due to the rotational freedom around several single bonds, including the N-N bond and the bonds connecting the benzoyl groups to the hydrazide linker. Conformational searches using methods like the Monte Carlo approach can be employed to identify low-energy conformers. scielo.br The relative energies of these conformers determine their population at a given temperature. Intramolecular hydrogen bonding between the N-H and C=O or C-S groups can play a significant role in stabilizing certain conformations. nih.gov

Molecular Dynamics Simulations for Solution Behavior

While quantum chemical calculations are typically performed in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of this compound in solution. By simulating the movement of the molecule and the surrounding solvent molecules over time, MD can reveal information about:

Solvation Effects: How the solvent molecules arrange around the solute and how this affects its conformation and properties.

Conformational Dynamics: The flexibility of the molecule in solution and the transitions between different conformations.

Intermolecular Interactions: The formation of hydrogen bonds and other non-covalent interactions with the solvent.

Spectroscopic Property Prediction and Interpretation

Computational methods are invaluable for predicting and interpreting spectroscopic data, which can aid in the characterization of this compound.

Vibrational Spectroscopy (FT-IR): Theoretical vibrational frequencies can be calculated using DFT and are often scaled to improve agreement with experimental FT-IR spectra. researchgate.net This allows for the assignment of specific vibrational modes to the observed absorption bands, such as the C=O, N-H, and S-H stretching frequencies.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra of molecules. researchgate.net By analyzing the molecular orbitals involved in the electronic transitions, the nature of the absorption bands (e.g., π→π* or n→π* transitions) can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com These theoretical chemical shifts, when compared to experimental data, can help in the structural elucidation of the molecule.

Computational NMR and IR Spectral Simulations

Computational simulations of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are invaluable for confirming the molecular structure of synthesized compounds and for interpreting experimental data. Density Functional Theory (DFT) is a commonly employed method for these simulations, often using functionals like B3LYP with various basis sets.

For analogous compounds, such as other bis-hydrazones, DFT calculations have been successfully used to predict vibrational frequencies. nih.gov A good correlation between the calculated and experimental IR spectra serves to validate the computational model and the proposed molecular structure. nih.gov For instance, in a study on a related bis-hydrazone, the calculated vibrational frequencies for C-H, C-N, N-N, and C-Cl bonds showed strong agreement with the experimental FT-IR spectrum, confirming the utility of the DFT approach. nih.gov

While specific computational studies on the NMR and IR spectra of this compound are not widely published, the methodology would follow established principles. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used within a DFT framework to calculate NMR chemical shifts (¹H and ¹³C). These theoretical values can then be compared with experimental data to aid in the assignment of complex spectra.

Table 1: Illustrative Comparison of Experimental and Calculated Vibrational Frequencies for a Related Bis-Hydrazone Compound

| Functional Group | Experimental FT-IR (cm⁻¹) | Calculated (DFT/B3LYP) (cm⁻¹) |

| Aromatic C-H | 3311 | 3209 |

| C=N (azomethine) | 1597 | 1608 |

| C-N | 1240 | 1283 |

| N-N (hydrazine) | 1134 | 1086 |

This table is illustrative and based on data for (1Z,2Z)-1,2-bis(3-Chlorophenyl Hydrazino) Benzil to demonstrate the application of computational methods. nih.gov

UV-Vis Absorption and Emission Spectral Predictions

Time-Dependent Density Functional Theory (TD-DFT) is the premier computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. This approach can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) observed experimentally.

For a related bis-hydrazone, TD-SCF calculations using the CAM-B3LYP functional were performed to understand its electronic structure and absorption properties in a solvent like DMSO. nih.gov Such studies help in assigning the observed electronic transitions, for example, to π → π* or n → π* transitions within the molecule. The analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides further insight into the nature of these transitions and the electronic charge transfer that occurs upon excitation.

The prediction of emission spectra is more complex but can also be approached using computational methods by studying the geometry of the first excited state. Understanding both absorption and emission is crucial for applications in materials science and as fluorescent probes.

In Silico Screening and Drug Design

In silico screening and molecular docking are powerful computational techniques used to predict the potential of a compound to act as a drug by evaluating its binding affinity to a biological target, such as a protein or enzyme. Hydrazide and hydrazone derivatives are of significant interest in drug discovery due to their diverse biological activities. nih.govnih.gov

The process typically involves:

Target Identification: A specific protein or enzyme involved in a disease pathway is chosen.

Molecular Docking: The three-dimensional structure of the ligand (e.g., this compound) is computationally "docked" into the active site of the target protein. Docking algorithms calculate the preferred binding orientation and the binding affinity or score, which indicates the strength of the interaction.

Binding Mode Analysis: The interactions between the ligand and the amino acid residues in the active site (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the basis of binding.

ADME/T Prediction: In silico methods are also used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity (T) properties of the compound, which are crucial for its development as a drug.

Studies on various hydrazide-containing compounds have demonstrated their potential as inhibitors for a range of enzymes, including HIV-1 integrase, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and carbonic anhydrases. nih.govnih.govmdpi.com For example, molecular docking studies on piperidinehydrazide-hydrazones revealed their ability to interact with both the catalytic active site and the peripheral anionic site of cholinesterase enzymes, suggesting their potential in the treatment of Alzheimer's disease. nih.gov Similarly, in silico screening of novel bis-hydrazones has been used to evaluate their potential as inhibitors for the SARS-CoV-2 main protease. nih.gov

The mercapto (-SH) groups and the hydrazide backbone of this compound provide key functional features—hydrogen bond donors and acceptors, and potential metal-binding sites—that could facilitate strong interactions with biological targets. Computational screening of this molecule against various enzyme targets could therefore uncover promising therapeutic applications.

Future Research Trajectories and Interdisciplinary Opportunities for N,n Bis 2 Mercaptobenzoyl Hydrazide

Integration with Advanced Robotics and Automated Synthesis

The synthesis of complex molecules like N,N'-Bis(2-mercaptobenzoyl)hydrazide is a multi-stage process that has traditionally required significant manual effort. youtube.com The integration of advanced robotics and automated synthesis platforms presents a transformative approach to accelerate the discovery and optimization of this compound and its derivatives. nih.govresearchgate.net

Automated systems, which combine commercial and customized robots, can manage the entire workflow of chemical synthesis. nih.govresearchgate.net This includes the precise dispensing of reagents, transferring materials between reaction vessels, and executing purification steps. nih.gov Methodologies such as parallel synthesis, flow chemistry, and microfluidics, all amenable to automation, offer distinct advantages in efficiency and scalability. nih.gov For a molecule like this compound, an automated platform could systematically vary reaction parameters such as temperature, catalysts, and solvent systems to rapidly identify optimal synthesis conditions with minimal human intervention. nih.gov

| Parameter | Manual Synthesis | Automated Synthesis | Potential Impact on this compound |

|---|---|---|---|

| Synthesis Time (for library) | ~120 hours nih.gov | ~72 hours nih.gov | Rapid generation of derivatives for screening |

| Reproducibility | Variable | High nih.gov | Consistent production and reliable data |

| Scalability | Limited | High (with flow chemistry) nih.gov | Facilitates transition from lab to industrial scale |

| Data Generation | Manual Logging | Automated, real-time | Rich datasets for process optimization and ML models |

Sustainable and Green Chemical Manufacturing Processes

The future manufacturing of this compound will increasingly be guided by the principles of green chemistry, aiming to reduce environmental impact and improve energy efficiency. researchgate.net Several innovative, eco-friendly synthesis methods have emerged as viable alternatives to conventional solvent-based processes for producing hydrazides and related compounds. researchgate.net

Mechanochemistry , which involves conducting reactions by grinding or milling solid reactants, stands out as a particularly promising green technique. researchgate.netmdpi.comrsc.org Methods like liquid-assisted grinding (LAG) and ball-milling can produce hydrazones in excellent yields, often greater than 99%, while minimizing or eliminating the need for bulk solvents. mdpi.comrsc.orgresearchgate.net This approach reduces waste generation and simplifies product purification. researchgate.net

Microwave-assisted synthesis offers another energy-efficient route. minarjournal.com This technique can dramatically shorten reaction times and, in some cases, allows for solvent-free conditions, further enhancing the green credentials of the synthesis. minarjournal.com For instance, hippuric hydrazones have been successfully synthesized using microwave irradiation under solvent-free protocols. minarjournal.com

The use of green catalysts is also a key aspect of sustainable manufacturing. Natural, biodegradable, and non-toxic catalysts like L-proline have been shown to be highly effective in the synthesis of hydrazide derivatives, offering reusability, mild reaction conditions, and high purity of products. researchgate.netmdpi.com The development of a green synthesis protocol for this compound would likely involve exploring these solvent-free and alternative energy methods.

| Green Synthesis Method | Key Advantages | Applicability to this compound |

|---|---|---|

| Mechanochemistry (Ball-Milling/Grinding) | Solvent-free, high yields, reduced waste researchgate.netrsc.org | Condensation of 2-mercaptobenzoic acid derivatives with hydrazine (B178648) |

| Microwave-Assisted Synthesis | Rapid reaction times, energy efficient, potential for solvent-free conditions minarjournal.com | Acceleration of reaction steps, particularly cyclization if applicable |

| Organocatalysis (e.g., L-proline) | Reusable, mild conditions, non-toxic, high purity researchgate.netmdpi.com | Catalyzing the formation of the hydrazide linkage cleanly and efficiently |

| Solid-State Melt Reaction | Solvent-free, efficient for specific hydrazone derivatives rsc.org | An alternative thermal method that avoids solvents |

Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the discovery and optimization of compounds like this compound. premierscience.commdpi.com These computational tools can analyze vast datasets to identify patterns and make predictions, significantly accelerating research and development. crimsonpublishers.comnih.gov

One of the primary applications of AI in this context is the prediction of biological activity and properties. nih.gov By training ML algorithms on existing data for hydrazones and related structures, it is possible to develop Quantitative Structure-Activity Relationship (QSAR) models. wildlife-biodiversity.com These models can predict the potential efficacy of novel this compound derivatives against various biological targets, allowing researchers to prioritize the synthesis of the most promising candidates. wildlife-biodiversity.com

Furthermore, AI can predict crucial pharmacokinetic profiles (ADME/T: Absorption, Distribution, Metabolism, Excretion, and Toxicity). epstem.netresearchgate.net In silico tools can estimate properties like solubility, bioavailability, and potential toxicity before a compound is ever synthesized, reducing the time and cost associated with failed experiments. nih.govepstem.net

Novel Applications in Emerging Technologies and Multidisciplinary Fields

While hydrazides and hydrazones are well-known for their broad range of biological activities, including antimicrobial, anticancer, and antiviral properties, the unique structure of this compound opens doors to applications in other advanced technological and multidisciplinary fields. mdpi.comrjptonline.orgnih.gov

Materials Science and Optoelectronics: The presence of aromatic rings and heteroatoms in the hydrazone backbone makes these compounds suitable for applications in optoelectronics. nih.gov The specific structure of this compound, with its thiol (-SH) groups, could be leveraged for the synthesis of novel coordination polymers or metal-organic frameworks (MOFs). These materials could exhibit interesting magnetic, conductive, or photoluminescent properties.

Sensor Technology: Hydrazone derivatives are widely explored as chemosensors for detecting various metal ions and anions. dergipark.org.tr The two mercaptobenzoyl units in this compound provide excellent metal-binding sites. This suggests its potential as a highly selective and sensitive colorimetric or fluorescent sensor for detecting specific metal ions, such as heavy metals in environmental samples.

Catalysis: The ability of hydrazones to act as ligands for metal complexes is well-documented. nih.gov Bis-hydrazone ligands, in particular, have been used to create catalysts for asymmetric reactions, such as the Diels-Alder reaction. researchgate.net this compound could serve as a tetradentate ligand, coordinating with transition metals to form novel catalysts for a range of organic transformations, potentially including transfer hydrogenation processes where hydrazine derivatives are already used as reducing agents. researchgate.net

Corrosion Inhibition: Compounds containing both nitrogen and sulfur atoms are often effective corrosion inhibitors. biointerfaceresearch.com The molecular structure of this compound, featuring multiple N and S atoms and aromatic rings, makes it a strong candidate for investigation as a corrosion inhibitor for metals like steel in acidic environments.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N,N'-Bis(2-mercaptobenzoyl)hydrazide, and how can side reactions be minimized?

- Methodological Answer : The compound can be synthesized via condensation of hydrazine derivatives with substituted aldehydes or ketones. For example, oxalic dihydrazide (0.01 mol) dissolved in heated distilled water and ethanol reacts with aldehydes in a 1:2 molar ratio to form hydrazone ligands. Precipitation occurs incrementally, requiring precise stoichiometric control to avoid side products like azines or bis-acyl hydrazines . To minimize side reactions, anhydrous conditions and catalysts (e.g., p-toluenesulfonic acid) are recommended to direct the reaction toward the desired product .

Q. Which spectroscopic and thermal characterization techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- FT-IR : To confirm the presence of thiol (-SH), carbonyl (C=O), and N-H stretches.

- NMR (¹H/¹³C): To verify the aromatic protons of benzoyl groups and hydrazide linkages.

- DSC/TGA : To analyze thermal stability and melting/crystallization behavior, particularly if used in polymer matrices .

- Elemental Analysis : To validate stoichiometry and purity (>95% recommended) .

Q. How does this compound function as a nucleating agent in poly(L-lactic acid) (PLLA) crystallization?

- Methodological Answer : The compound enhances PLLA crystallization by acting as a heterogeneous nucleating agent. Its rigid benzene rings and hydrazide groups provide structural compatibility with PLLA chains, reducing the free energy barrier for crystal formation. DSC studies show increased crystallization temperatures (Tc) and reduced half-times of crystallization (t1/2) when 0.5–1.0 wt% of the compound is added .

Advanced Research Questions

Q. What mechanisms explain unexpected byproducts (e.g., bis-acyl hydrazines) during the synthesis of this compound, and how can these be mitigated?

- Methodological Answer : Byproducts arise from competing reactions between hydrazide intermediates and aldehydes. For example, phenoxy groups in aldehydes increase the electrophilicity of carbonyl carbons, promoting nucleophilic attack by hydrazone groups from a second molecule, leading to bis-acyl hydrazines . Mitigation strategies include:

- Using electron-withdrawing substituents on aldehydes to reduce carbonyl reactivity.

- Optimizing reaction time and temperature (e.g., reflux at 100°C for 4 hours under controlled pH) .

Q. How does the structural modification of this compound influence its antimicrobial activity?

- Methodological Answer : The thiol (-SH) and hydrazide (-NH-NH-) groups confer metal-chelating properties, disrupting microbial metalloenzymes. Modifications such as introducing nitro (-NO2) or methoxy (-OCH3) groups enhance lipophilicity and membrane penetration. In vitro assays (e.g., MIC testing) against S. aureus and E. coli show IC50 values <10 µM for derivatives with electron-withdrawing substituents .

Q. What computational approaches are effective in predicting the binding affinity of this compound derivatives to biological targets (e.g., malaria proteases)?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model interactions with protease active sites. For example, oxalic bis[(2-hydroxy-1-naphthylmethylene)hydrazide] showed IC50 = 6 µM against malaria proteases due to hydrogen bonding with catalytic residues (His, Asp). Pharmacophore models highlight the importance of planar aromatic systems and hydrazide spacers for target engagement .

Data Contradiction Analysis

Q. Conflicting reports exist on the thermal stability of this compound in polymer composites. How can these discrepancies be resolved?

- Methodological Answer : Variations in degradation temperatures (Td = 250–300°C) arise from differences in polymer matrix crystallinity and testing protocols. To standardize results:

- Use identical DSC/TGA heating rates (e.g., 10°C/min under N2).

- Pre-dry samples to eliminate moisture effects.

- Compare composites with consistent nucleating agent loadings (0.5–2.0 wt%) .

Experimental Design Guidelines

Q. How should researchers design in vitro assays to evaluate the cytotoxicity of this compound derivatives against cancer cells?

- Methodological Answer :

- Cell Lines : Use leukemia (K562) and solid tumor (HeLa) cell lines.

- Dosage : Test concentrations from 1 nM to 100 µM.

- Assays : MTT or resazurin-based viability assays at 24–72 hours.

- Controls : Include cisplatin as a positive control and DMSO solvent controls.

- IC50 Calculation : Use nonlinear regression (e.g., GraphPad Prism) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.